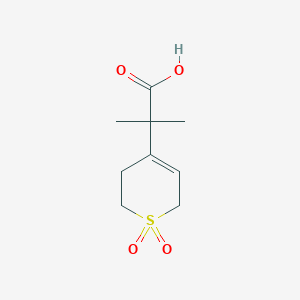

2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4S/c1-9(2,8(10)11)7-3-5-14(12,13)6-4-7/h3H,4-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJLXWLEUYCKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CCS(=O)(=O)CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the oxidation of corresponding thiopyran derivatives. One common method involves the reaction of 2-methylpropanoic acid with a suitable thiopyran derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce sulfonic acids, while reduction may yield corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and other chemical products.

Medicine: In medicine, the compound may be explored for its therapeutic properties, including its potential use in the treatment of certain diseases.

Industry: In industry, the compound can be used in the development of new materials and chemicals, contributing to advancements in various technological fields.

Mechanism of Action

The mechanism by which 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Carboxylic Acid Derivatives

- 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid (): Contains a cyclopenta[c]pyran core with multiple hydroxyl and glycosyl groups. Higher hydrophilicity due to extensive hydroxylation .

- 2-[1-{(2R)-2-(2-Methoxyphenyl)-2-[(oxan-4-yl)oxy]ethyl}-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl]-2-methylpropanoic acid (): Features a thienopyrimidin-dione core and a methylpropanoic acid group. The bulky aromatic and heterocyclic substituents may reduce solubility in aqueous media compared to the target compound’s simpler thiopyran system .

Heterocyclic Systems

Sulfur-Containing Motifs

- 2-[4-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid (): Includes a benzimidazole-piperidine-ethylphenyl chain. Lacks sulfur in the core structure but shares the methylpropanoic acid group. The extended aromatic system may increase lipophilicity relative to the target compound .

Research Findings and Implications

- Conformational Flexibility : The 3,6-dihydro-2H-thiopyran ring offers partial unsaturation, enabling adaptive binding in biological systems, unlike rigid aromatic systems in and .

- Acid Strength: The methylpropanoic acid group’s branching may lower acidity (higher pKa) compared to linear-chain carboxylic acids, influencing ionization and bioavailability .

Biological Activity

2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid is a sulfur-containing organic compound characterized by a thiopyran ring. Its molecular formula is C₉H₁₄O₄S, with a molecular weight of 218.27 g/mol. The compound's unique structure, particularly the dioxo group attached to the thiopyran ring, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound features a thiopyran moiety, which contributes to its chemical reactivity and potential biological activities. The presence of sulfur in its structure is significant, as sulfur-containing compounds often exhibit diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₄S |

| Molecular Weight | 218.27 g/mol |

| Structural Features | Thiopyran ring, dioxo group |

Antiviral Properties

Research indicates that compounds containing thiopyran moieties exhibit antiviral properties. Specifically, derivatives of 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran) have been explored for their effectiveness against viruses such as HIV. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or receptors.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives have shown strong cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The interaction of these compounds with DNA suggests a potential mechanism involving intercalation, which disrupts DNA replication and transcription .

Case Study: Cytotoxicity Evaluation

In vitro studies using MTT assays demonstrated that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation. The cytotoxicity results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 15 | DNA intercalation |

| MCF-7 | 20 | Topoisomerase inhibition |

Anti-inflammatory and Analgesic Properties

The structural characteristics of the compound suggest potential anti-inflammatory and analgesic properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce pain in animal models. This activity could be attributed to the modulation of signaling pathways involved in inflammation.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic synthesis methods. These methods not only facilitate laboratory-scale production but also enable potential industrial applications in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling the thiopyran moiety with a substituted propanoic acid precursor. Key steps include thiolane oxidation to the sulfone (1,1-dioxo group) and stereochemical control during alkylation. For example, analogous compounds (e.g., substituted benzimidazoles and pyrazoles) use nucleophilic substitution or Suzuki-Miyaura coupling for aryl integration . Reaction temperature and solvent polarity significantly affect regioselectivity; anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen is recommended to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for ≥95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : - and -NMR should confirm the thiopyran ring (δ 2.5–3.5 ppm for dihydro protons; δ 40–60 ppm for sulfone carbons) and the methylpropanoic acid moiety (quartet for geminal methyl groups, δ 1.2–1.5 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity. Retention times should match reference standards (e.g., EP impurity profiles for propanoic acid derivatives) .

- HRMS : Exact mass analysis (e.g., ESI-TOF) confirms the molecular formula (CHOS expected) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Stability studies should follow ICH guidelines:

- pH Stability : Use buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC. For instance, sulfone-containing analogs show hydrolysis at pH < 3 (thiopyran ring opening) and oxidation at pH > 10 .

- Thermal Stability : Conduct accelerated testing (40°C/75% RH for 6 months). Degradation products (e.g., decarboxylated derivatives) are identified using LC-MS/MS. Contradictions arise from solvent interactions; replicate studies in inert atmospheres (argon) isolate oxidative vs. hydrolytic pathways .

Q. How does stereochemistry at the thiopyran-4-yl position affect biological activity, and what chiral resolution methods are optimal?

- Methodological Answer :

- Stereochemical Impact : Enantiomers may differ in target binding (e.g., enzyme inhibition). For example, (R)- vs. (S)-configured propanoic acid derivatives show divergent IC values in receptor assays .

- Resolution Methods : Use preparative chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Alternatively, enzymatic resolution (lipases or esterases) selectively hydrolyzes one enantiomer from racemic esters .

Q. What computational and experimental approaches predict environmental fate and degradation pathways?

- Methodological Answer :

- In Silico Modeling : Tools like EPI Suite estimate biodegradability (BIOWIN) and bioaccumulation (log P). The sulfone group increases hydrophilicity (log P ≈ 1.5), suggesting moderate persistence .

- Experimental Validation : Simulate aqueous photolysis (UV light, λ = 254 nm) and soil metabolism studies. LC-HRMS identifies transformation products (e.g., sulfonic acid derivatives from oxidative cleavage) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

- Methodological Answer : Solubility varies with solvent polarity and crystalline form.

- Standardization : Use the shake-flask method (USP) in buffered solutions (pH 7.4) at 25°C. For low solubility (<1 mg/mL), employ co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

- Polymorphism Screening : X-ray diffraction (PXRD) and DSC differentiate amorphous vs. crystalline forms, which impact bioavailability .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action, and how are controls optimized?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Include positive controls (e.g., leupeptin) and negative controls (DMSO vehicle) .

- Cell-Based Assays : For cytotoxicity, use MTT assays in HEK293 or HepG2 cells. Normalize data to untreated cells and validate with dose-response curves (IC calculation via nonlinear regression) .

Advanced Analytical Challenges

Q. How to quantify trace impurities (e.g., sulfonic acid byproducts) in bulk samples?

- Methodological Answer :

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a triple quadrupole MS in MRM mode. Limit of quantification (LOQ) can reach 0.1 ppm for sulfonic acids .

- NMR Spiking : Add a known impurity (e.g., 2-(4-ethylphenyl)propanoic acid) as an internal reference for quantitative -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.